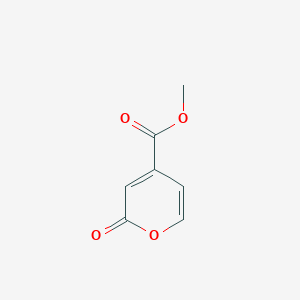
1,4-Dithiane 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiane 1,4-dioxide is an organosulfur compound with the molecular formula C4H8O2S2 It is a derivative of 1,4-dithiane, where the sulfur atoms are oxidized to sulfoxides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiane 1,4-dioxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (CH3COOH) as a solvent . The reaction typically proceeds at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 1,4-Dithiane.
Substitution: Alkylated or arylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiane 1,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-dithiane 1,4-dioxide involves its ability to undergo various chemical transformations. The sulfoxide groups can participate in oxidation-reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiane 1,4-dioxide can be compared to other similar compounds such as:
1,3-Dithiane: Another organosulfur compound with different reactivity and applications.
1,4-Dithiane: The non-oxidized form of this compound, which has different chemical properties.
Sulfolane: A related compound with a sulfone group, used as a solvent and in various chemical processes.
Eigenschaften
CAS-Nummer |
57983-04-7 |
|---|---|
Molekularformel |
C4H8O2S2 |
Molekulargewicht |
152.2 g/mol |
IUPAC-Name |
1,4-dithiane 1,4-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-7-1-2-8(6)4-3-7/h1-4H2 |
InChI-Schlüssel |
XGISLVMWAFEKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)CCS1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


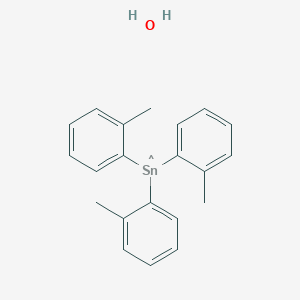

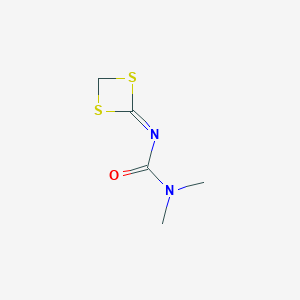
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
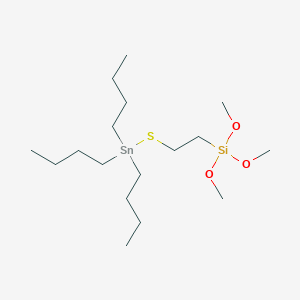
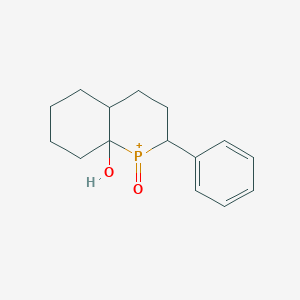

![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
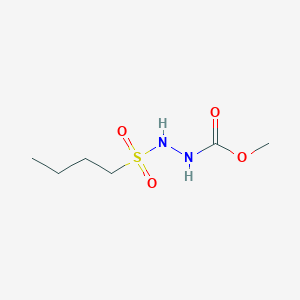
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
